REACTION_CXSMILES
|
[C@H:1]1([OH:12])[CH:7]([OH:8])[C@@H:6](O)[C@H:5](O)[C:3](=[O:4])[C@@H:2]1[OH:11].OS(O)(=O)=O.C([O-])(O)=O.[Na+]>>[OH:4][C:3]1[CH:5]=[CH:6][C:7]([OH:8])=[C:1]([OH:12])[C:2]=1[OH:11] |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
Concentration of the reaction solution to 100 mL was followed by continuous liquid-liquid extraction for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Upon concentration of the organic layer to 100 mL, a precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold hexanes
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=C(C=C1)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.72 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |